molecular formula C5H8BrN3O2 B8485125 2-[Bromo(nitro)methylidene]-1-methylimidazolidine CAS No. 56610-59-4

2-[Bromo(nitro)methylidene]-1-methylimidazolidine

Cat. No. B8485125
CAS RN: 56610-59-4
M. Wt: 222.04 g/mol
InChI Key: KAIVLPUTBJRDAD-UHFFFAOYSA-N
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Patent
US03969354

Procedure details

A stirred solution of 3.57 grams of 1-methyl-2(nitromethylene)imidazolidine (Compound 1) in 25 milliliters of water was treated dropwise with 3.99 grams of bromine at room temperature. After 30 minutes, the reaction mixture was extracted with methylene chloride. The extract was dried (MgSO4) and the solvent was evaporated to give 3.0 grams of crude product, melting point 100° (with vigorous decomposition). Recrystallization of the crude product from methylene chloride gave 15, melting point: 97° (explodes).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][NH:4][C:3]1=[CH:7][N+:8]([O-:10])=[O:9].[Br:11]Br>O>[Br:11][C:7]([N+:8]([O-:10])=[O:9])=[C:3]1[NH:4][CH2:5][CH2:6][N:2]1[CH3:1]

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
CN1C(NCC1)=C[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(NCC1)=C[N+](=O)[O-]
Name
Quantity
3.99 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give 3.0 grams of crude product, melting point 100° (with vigorous decomposition)
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude product from methylene chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(=C1N(CCN1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.